3-(Methoxymethyl)piperidin-3-ol
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Overview
Description
3-(Methoxymethyl)piperidin-3-ol is a chemical compound with the molecular formula C7H15NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound has gained attention in scientific research due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 3-(methoxymethyl)piperidin-3-ol, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and target .
Result of Action
Piperidine derivatives are known to have a variety of effects, depending on the specific derivative and target .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)piperidin-3-ol typically involves the reaction of piperidine derivatives with methoxymethylating agents. One common method is the reaction of piperidine with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group at the nitrogen atom. The reaction is followed by reduction to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-(Methoxymethyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sodium azide, and other nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(Methoxymethyl)piperidin-3-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic compound with one nitrogen atom.
N-Methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.
N-Methoxymethylpiperidine: Similar to 3-(Methoxymethyl)piperidin-3-ol but without the hydroxyl group.
Uniqueness: this compound is unique due to the presence of both the methoxymethyl and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(methoxymethyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-10-6-7(9)3-2-4-8-5-7/h8-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSHNSRETGKOHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCNC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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